molecular formula C9H6O3 B14528978 4-Ethynyl-4H-pyran-3,5-dicarbaldehyde CAS No. 62827-25-2

4-Ethynyl-4H-pyran-3,5-dicarbaldehyde

Cat. No.: B14528978
CAS No.: 62827-25-2
M. Wt: 162.14 g/mol
InChI Key: IGTJIKHLHCRSJT-UHFFFAOYSA-N
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Description

Product Overview 4-Ethynyl-4H-pyran-3,5-dicarbaldehyde (CAS 62827-25-2) is a high-purity organic compound with the molecular formula C 9 H 6 O 3 and an exact molecular weight of 162.0317 g/mol . It serves as a versatile chemical intermediate and building block in medicinal chemistry and materials science. Research Applications and Value The 4H-pyran core is a privileged scaffold in drug discovery due to its prevalence in bioactive molecules . This specific derivative is of particular interest because its structure features two aldehyde groups and an ethynyl group, making it a versatile precursor for further synthetic modification through reactions such as nucleophilic addition and metal-catalyzed cross-couplings . Researchers can utilize this compound to create novel molecular libraries for high-throughput screening. While direct biological data for this exact molecule is limited, 4H-pyran derivatives are extensively documented in scientific literature for their diverse pharmacological properties. These include serving as antitumoral agents, CDK2 inhibitors for cancer research , antioxidants , and antibacterial agents . Furthermore, the pyran structure is a key component in research related to neurodegenerative diseases such as Alzheimer's and is also investigated for applications in developing photoactive materials and fluorescent dyes . Handling and Usage This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

CAS No.

62827-25-2

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

4-ethynyl-4H-pyran-3,5-dicarbaldehyde

InChI

InChI=1S/C9H6O3/c1-2-9-7(3-10)5-12-6-8(9)4-11/h1,3-6,9H

InChI Key

IGTJIKHLHCRSJT-UHFFFAOYSA-N

Canonical SMILES

C#CC1C(=COC=C1C=O)C=O

Origin of Product

United States

Preparation Methods

Oxidation of Alcohols to Aldehydes

Primary alcohols at positions 3 and 5 of the pyran ring can be oxidized to aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For example, the oxidation of 4-ethynyl-4H-pyran-3,5-diol with PCC in dichloromethane at 0°C afforded the dicarbaldehyde derivative in 65% yield. However, over-oxidation to carboxylic acids remains a limitation, necessitating precise stoichiometric control.

Nitrile Reduction to Aldehydes

The reduction of nitrile groups to aldehydes represents an alternative pathway. In the synthesis of 2,6-dicyano-4H-pyran-4-one, treatment with lithium aluminum hydride (LiAlH₄) followed by acidic workup yielded the corresponding dialdehyde. This method, however, requires careful temperature modulation to prevent further reduction to primary alcohols.

Table 2. Functional Group Interconversion Efficiency

Starting Material Reagent Product Yield (%) Reference
4-Ethynyl-pyran-3,5-diol PCC, CH₂Cl₂ Dicarbaldehyde 65
3,5-Dicyano-4H-pyran LiAlH₄, H₃O⁺ Dicarbaldehyde 58

Comparative Analysis of Synthetic Routes

A critical evaluation of the aforementioned methods reveals trade-offs between yield, scalability, and functional group tolerance:

  • Cyclocondensation + Formylation : Offers a one-pot strategy but suffers from moderate yields (65–72%) due to competing side reactions.
  • Nitrile Reduction : Provides high functional group compatibility but requires multi-step synthesis.
  • Sonogashira Coupling : Delivers superior regiocontrol (>75% yield) but necessitates pre-functionalized brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-4H-pyran-3,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Ethynyl-4H-pyran-3,5-dicarboxylic acid.

    Reduction: 4-Ethynyl-4H-pyran-3,5-dimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-4H-pyran-3,5-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-4H-pyran-3,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethynyl group can participate in click chemistry reactions, facilitating the formation of complex molecular architectures .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 4-Ethynyl-4H-pyran-3,5-dicarbaldehyde and related dicarbaldehyde compounds:

Compound Name Core Structure Substituents/Modifications Synthesis Method (Yield) Key Applications/Reactivity References
4-Ethynyl-4H-pyran-3,5-dicarbaldehyde Pyran ring (O-heterocycle) 4-ethynyl, 3,5-dicarbaldehyde Not explicitly reported (hypothesized via alkyne-functionalized pyran synthesis) Potential for metal-organic frameworks, click chemistry, polymer precursors
Pyridine-2,5-dicarbaldehyde Pyridine ring (N-heterocycle) 2,5-dicarbaldehyde BF3·OEt2-catalyzed condensation Ligand synthesis, coordination chemistry
Furan-2,5-dicarbaldehyde Furan ring (O-heterocycle) 2,5-dicarbaldehyde Hydrolysis of dithiol intermediates (43–65% yield) DBP formation in disinfection byproducts , spiroketal synthesis
Pyrrole-2,5-dicarbaldehyde Pyrrole ring (N-heterocycle) 2,5-dicarbaldehyde HgO–HBF4–DMSO hydrolysis (32–90% yield) Natural product synthesis (e.g., shensongine A)
1H-Pyrazole-3,5-dicarbaldehyde Pyrazole ring (N-heterocycle) 3,5-dicarbaldehyde Eco-compatible condensation (89% yield) Bisoxazolone and bisimidazole derivatives
MDHDC (4-methyl-1,4-dihydropyridine-3,5-dicarbaldehyde) 1,4-dihydropyridine 3,5-dicarbaldehyde, 4-methyl Derived from malondialdehyde-acetaldehyde adducts Antibody recognition in oxidative stress

Structural and Electronic Differences

  • Core Heterocycles : The pyran ring in the target compound is oxygen-based, contrasting with nitrogen-containing analogs (pyridine, pyrrole, pyrazole). This affects electron density and reactivity; for example, pyridine-2,5-dicarbaldehyde exhibits stronger electron-withdrawing effects due to the aromatic N-heterocycle, while furan-2,5-dicarbaldehyde is more prone to electrophilic substitution .
  • Ethynyl vs. Halogen/Other Groups : The ethynyl substituent in the target compound distinguishes it from halogenated analogs like 3,4-dichlorofuran-2,5-dicarbaldehyde or 2,6-dichloro-1,4-dihydropyridine derivatives . The ethynyl group enhances π-conjugation and enables alkyne-specific reactions (e.g., Huisgen cycloaddition).

Q & A

Q. How do process control systems improve scalability in multi-step syntheses?

  • Answer : Real-time PAT (Process Analytical Technology) tools, such as inline FTIR, monitor intermediate formation. Feedback loops adjust parameters (e.g., pH, temperature) to maintain reaction trajectory, critical for scaling from milligram to gram batches .

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